molecular formula C19H23FN4O2 B2969227 N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226444-08-1

N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2969227
CAS No.: 1226444-08-1
M. Wt: 358.417
InChI Key: FTSXZOXXCFYOCM-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative featuring a 3-fluorophenyl group and a 4-methylpiperidin-1-yl substituent on the pyrimidine ring. This compound is structurally characterized by its acetamide linker, which bridges the fluorinated aromatic system and the substituted pyrimidine core.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-13-6-8-24(9-7-13)19-21-14(2)10-18(23-19)26-12-17(25)22-16-5-3-4-15(20)11-16/h3-5,10-11,13H,6-9,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSXZOXXCFYOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H23FN4O2
Molecular Weight358.4 g/mol
CAS Number1226444-08-1

This compound acts primarily as an enzyme inhibitor. It is believed to interact with specific molecular targets, modulating their activity and influencing various biochemical pathways. The precise molecular targets and pathways are still under investigation.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines.
  • Antimicrobial Properties : Some studies have reported its effectiveness against specific bacterial strains, indicating potential use as an antimicrobial agent.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines such as A549 and HeLa. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
  • Antimicrobial Activity : A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, suggesting its potential as a broad-spectrum antibacterial agent.
  • Neuropharmacological Effects : Research has indicated that this compound may influence neurotransmitter systems, particularly through modulation of GABAergic pathways, which could have implications for treating neurological disorders.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityMechanism of Action
Compound AAnticancerApoptosis induction
Compound BAntimicrobialCell wall synthesis inhibition
N-(3-fluorophenyl)-2-{...}Anticancer, AntimicrobialEnzyme inhibition

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (Aromatic Ring) Pyrimidine Substituent Molecular Weight (g/mol) Key Structural Features
N-(3-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (Target) 3-Fluorophenyl 4-Methylpiperidin-1-yl ~386.4* Balanced lipophilicity; moderate steric bulk
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 2-Fluorophenyl 4-Methylpiperidin-1-yl 386.4 Altered fluorine position may affect binding
N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 5-Chloro-2-methylphenyl 4-Methylpiperidin-1-yl 388.9 Chlorine and methyl enhance hydrophobicity
N-(5-Chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 5-Chloro-2-methylphenyl 3-Methylpiperidin-1-yl 388.9 Altered piperidine substitution affects conformation
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Chloro-4-fluorophenyl Naphthalen-1-yl (non-pyrimidine) 348.8 Bulky naphthalene group; distinct scaffold

*Estimated based on analog data in .

Key Observations

Fluorine Positional Effects :

  • The 3-fluorophenyl group in the target compound contrasts with the 2-fluorophenyl analog (). Fluorine’s position can influence electronic effects (e.g., dipole moments) and steric interactions with target proteins. For instance, 3-fluorophenyl may allow better π-stacking in binding pockets compared to 2-substituted isomers .

In contrast, the 3-methylpiperidin-1-yl variant () introduces conformational flexibility, which might reduce binding affinity but improve solubility .

Aromatic Ring Modifications: Replacement of fluorine with chlorine (e.g., ) increases molecular weight and hydrophobicity, which could improve membrane permeability but reduce aqueous solubility.

Scaffold Diversity :

  • Compounds like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () replace the pyrimidine core with naphthalene, drastically altering electronic properties and binding modes. Such modifications highlight the acetamide linker’s versatility in connecting diverse pharmacophores .

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